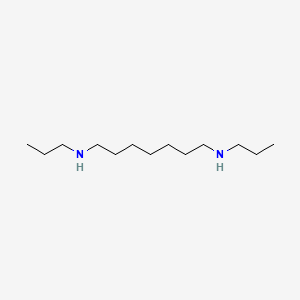

N~1~,N~7~-Dipropylheptane-1,7-diamine

Description

Its structure is characterized by a central seven-carbon chain with N,N,N',N'-tetrapropyl substitution. This compound serves as a precursor in synthesizing complex molecules, such as the muscarinic acetylcholine receptor ligand N¹,N⁷-bis(3-(5-bromo-1,3-dioxoisoindolin-2-yl)propyl)-N¹,N¹,N⁷,N⁷-tetrapropylheptane-1,7-diaminium ditriflate, as described in . Key physical properties include:

Properties

CAS No. |

62578-02-3 |

|---|---|

Molecular Formula |

C13H30N2 |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

N,N'-dipropylheptane-1,7-diamine |

InChI |

InChI=1S/C13H30N2/c1-3-10-14-12-8-6-5-7-9-13-15-11-4-2/h14-15H,3-13H2,1-2H3 |

InChI Key |

LRJJEDYDYUMYAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCCCCCNCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

N¹,N⁷-Bis(3-(cyclohexylmethylamino)propyl)heptane-1,7-diamine tetrabromide (RHW)

Benzathine Benzylpenicillin

- Structure : Contains a dibenzylethylenediamine core complexed with penicillin.

- Application : Used as a long-acting antibiotic salt due to its low solubility and sustained release .

- Key Difference : The aromatic benzyl groups and ethylenediamine backbone contrast sharply with the aliphatic heptane chain and propyl substituents of the target compound, leading to distinct pharmacological behaviors.

1,3-Dimethyl Imazine-6,7-diamine Derivatives

- Examples :

- 1-Methyllumazine-6,7-diamine (26) : Aromatic pteridine core with methyl and amine substituents.

- 3-Methyllumazine-6,7-diamine (27) : Structural isomer of 24.

- Properties : High thermal stability (melting point >320°C) due to rigid aromatic systems, unlike the flexible aliphatic heptane chain of N¹,N⁷-dipropylheptane-1,7-diamine .

- Synthesis: Involves cyclization of uracil derivatives with methylcyanoformimidate, differing from the alkylation methods used for the target compound .

N,N'-Diacetyl-1,4-phenylenediamine

- Structure: Aromatic diamine with acetylated amino groups.

- Key Difference : Acetylation reduces reactivity compared to the primary amines in N¹,N⁷-dipropylheptane-1,7-diamine, altering solubility and chemical stability.

Structural and Functional Analysis Table

Impact of Structural Variations

- Lipophilicity : Cyclohexyl (RHW) and benzyl (Benzathine) groups increase hydrophobicity, enhancing membrane interaction. Propyl groups (target compound) offer moderate lipophilicity.

- Thermal Stability : Rigid aromatic systems (pteridines) confer high melting points, whereas aliphatic diamines are typically liquids or low-melting solids.

- Biological Activity : Substituent type dictates target specificity; e.g., RHW’s antimalarial activity vs. Benzathine’s antibiotic action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.